molecular formula C13H15NS B14052330 Piperidine,4-benzo[b]thien-5-yl-

Piperidine,4-benzo[b]thien-5-yl-

Cat. No.: B14052330
M. Wt: 217.33 g/mol
InChI Key: LCYBAAHMTWUYQR-UHFFFAOYSA-N
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Description

Piperidine,4-benzo[b]thien-5-yl- is a heterocyclic organic compound that features a piperidine ring fused with a benzothiophene moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine,4-benzo[b]thien-5-yl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a benzothiophene derivative with a piperidine derivative in the presence of a suitable catalyst. The reaction conditions often involve heating the reactants in a solvent such as ethanol or acetonitrile, with the addition of a base like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of Piperidine,4-benzo[b]thien-5-yl- may involve multi-step synthesis processes that are optimized for high yield and purity. These processes often utilize continuous flow reactors to ensure consistent reaction conditions and efficient production. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Piperidine,4-benzo[b]thien-5-yl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Amines, thiols.

Scientific Research Applications

Piperidine,4-benzo[b]thien-5-yl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Piperidine,4-benzo[b]thien-5-yl- involves its interaction with specific molecular targets within biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple heterocyclic amine with a six-membered ring containing one nitrogen atom.

    Benzothiophene: A bicyclic compound consisting of a benzene ring fused with a thiophene ring.

Uniqueness

Piperidine,4-benzo[b]thien-5-yl- is unique due to its combined structural features of both piperidine and benzothiophene, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H15NS

Molecular Weight

217.33 g/mol

IUPAC Name

4-(1-benzothiophen-5-yl)piperidine

InChI

InChI=1S/C13H15NS/c1-2-13-12(5-8-15-13)9-11(1)10-3-6-14-7-4-10/h1-2,5,8-10,14H,3-4,6-7H2

InChI Key

LCYBAAHMTWUYQR-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC3=C(C=C2)SC=C3

Origin of Product

United States

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